Carbofos-2,3-14C

説明

Carbofos-2,3-14C is a radiolabeled compound where carbon-14 isotopes are incorporated at the 2nd and 3rd carbon positions of its molecular structure. Such compounds are critical for tracking carbon flow in biochemical pathways, enabling precise analysis of precursor-product relationships. For example, [2,3-14C]succinate and [2,3-14C]arginine are structurally analogous radiolabeled tracers employed in studies of fluorometabolite biosynthesis and nitric oxide synthase activity, respectively . This compound likely serves a similar role in elucidating pathways involving its parent compound.

特性

分子式 |

C10H19O6PS2 |

|---|---|

分子量 |

334.3 g/mol |

IUPAC名 |

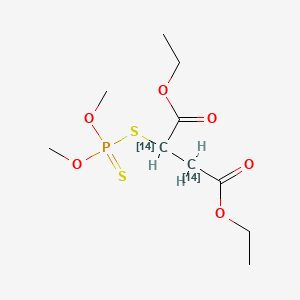

diethyl 2-dimethoxyphosphinothioylsulfanyl(2,3-14C2)butanedioate |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i7+2,8+2 |

InChIキー |

JXSJBGJIGXNWCI-SHGRYJKJSA-N |

異性体SMILES |

CCOC(=O)[14CH2][14CH](C(=O)OCC)SP(=S)(OC)OC |

正規SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Carbofos-2,3-14C involves the incorporation of carbon-14 isotopes into the malathion molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the carbon-14 isotope .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities are equipped with specialized equipment to handle radioactive materials safely .

化学反応の分析

Types of Reactions: Carbofos-2,3-14C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

科学的研究の応用

Carbofos-2,3-14C is widely used in scientific research, including:

Chemistry: To study the degradation pathways and environmental fate of malathion.

Biology: To investigate the metabolism and bioaccumulation of malathion in living organisms.

Medicine: To explore the pharmacokinetics and toxicology of malathion.

Industry: To develop and optimize formulations of malathion for agricultural and pest control applications.

作用機序

The mechanism of action of Carbofos-2,3-14C is similar to that of malathion. It inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death in insects. The radiolabeled carbon-14 allows researchers to trace the compound’s distribution and metabolism in various systems .

類似化合物との比較

Comparison with Similar Compounds

Key Comparative Insights

Labeling Position and Metabolic Relevance Carbofos-2,3-14C and [2,3-14C]succinate share positional labeling, but their metabolic fates differ significantly. In S. In contrast, uniformly labeled [U-14C]glycerol showed higher efficiency (0.2–0.4%), highlighting the importance of precursor selection based on pathway specificity. Similarly, [2,3-14C]arginine is used in nitric oxide synthase assays due to its conversion to [2,3-14C]citrulline, a reaction critical for quantifying enzyme activity.

Structural and Functional Divergence DABCO ([2,3-14C]) and this compound both feature 14C labels at C-2 and C-3 but differ in backbone structure. DABCO (1,4-diazabicyclo[2.2.2]octane) is a bicyclic amine, whereas Carbofos may belong to a distinct chemical class (e.g., organophosphates, given the "-fos" suffix). This structural divergence dictates their roles: DABCO is a catalyst, while Carbofos likely functions as a substrate or intermediate.

Synthetic and Analytical Considerations

- Radiolabeled compounds like this compound require specialized synthesis to ensure isotopic purity. For example, [2-13C]glycerol was synthesized to trace fluorometabolite biosynthesis, achieving 40% 13C enrichment in fluoroacetate’s carboxyl carbon.

- Physicochemical properties (e.g., solubility, Log P) influence tracer behavior. While Carbofos-specific data are unavailable, analogs like the boronic acid derivative (CAS 1046861-20-4) exhibit moderate solubility (0.24 mg/mL) and Log P values (XLOGP3 = 2.15), factors critical for cellular uptake.

Applications in Pathway Elucidation

- This compound’s utility parallels [3-14C]trans-cinnamic acid, which was used to map haemanthamine biosynthesis in Narcissus pseudonarcissus. Both tracers enable stepwise tracking of carbon flow through intermediates like para-hydroxycinnamic acid.

Research Findings and Challenges

- Incorporation Efficiency Variability : Positional labeling (e.g., C-2,3 vs. uniform) significantly impacts tracer utility. For instance, [2,3-14C]succinate’s low incorporation in S. cattleya contrasts with [U-14C]glycerol’s effectiveness, underscoring the need for pathway-specific tracer design.

- Isotopic Stability and Detection : 14C-labeled compounds require robust detection methods (e.g., liquid scintillation counting). In contrast, 19F NMR was used to monitor fluoroacetate accumulation in S. cattleya, demonstrating the interplay between isotopic choice and analytical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。